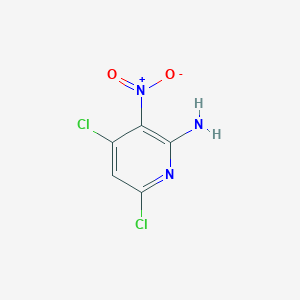

4,6-Dichloro-3-nitropyridin-2-amine

説明

Contextual Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The introduction of multiple functional groups, as seen in 4,6-dichloro-3-nitropyridin-2-amine, provides multiple reaction sites, allowing for diverse chemical transformations. The presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (amino group) substituents on the pyridine ring significantly influences its reactivity, making it a subject of interest for studying reaction mechanisms and developing novel synthetic methodologies.

Review of Related Nitropyridine Derivatives in Chemical Literature

Nitropyridines, as a class of compounds, are of particular interest due to their biological significance and their role as precursors in the synthesis of various bioactive molecules. nih.govnih.gov The nitro group, being a strong electron-withdrawing group, facilitates nucleophilic aromatic substitution reactions, a key strategy for functionalizing the pyridine ring. nih.govnih.gov

Recent literature highlights the use of nitropyridines in the synthesis of compounds with potential applications as antitumor, antiviral, and anti-neurodegenerative agents. nih.gov For instance, 2,6-dichloro-3-nitropyridine (B41883) has been utilized in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.gov Similarly, other nitropyridine derivatives have been explored for their potential as energetic materials and in the development of fluorescent molecules. nih.gov The reactivity of the nitro group itself can be exploited, as it can be reduced to an amino group, providing another avenue for further chemical modification. nih.gov

Historical Perspectives on the Synthesis and Reactivity of Halogenated Nitropyridines

The synthesis of halogenated nitropyridines has been a subject of study for a considerable time. Direct nitration of pyridines is often challenging due to the deactivation of the ring by the protonated nitrogen atom under acidic nitrating conditions. researchgate.net However, methods have been developed to overcome this, often involving the nitration of a pre-existing substituted pyridine. For example, this compound can be synthesized by the nitration of 2-amino-4,6-dichloropyridine (B46313) using a mixture of concentrated sulfuric acid and nitric acid. echemi.com Another approach involves the nitration of 2,6-dichloropyridine (B45657). nih.govresearchgate.net

The reactivity of halogenated nitropyridines is characterized by the susceptibility of the ring to nucleophilic attack. The positions of the halogen atoms and the nitro group influence the regioselectivity of these reactions. nih.gov The chlorine atoms in compounds like this compound can be selectively displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for the construction of complex molecular architectures.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a related compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| This compound | 37660-64-3 | C5H3Cl2N3O2 | 208.00 | Solid |

| 2,6-Dichloro-3-nitropyridine | 16013-85-7 | C5H2Cl2N2O2 | 192.99 | Solid |

| 4-Chloro-3-nitropyridin-2-amine | 6980-08-1 | C5H4ClN3O2 | 173.56 | Not specified |

| 2-Amino-4,6-dichloropyridine | Not available in search results | Not available in search results | Not available in search results | Not available in search results |

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWWIQRZCVYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702685 | |

| Record name | 4,6-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37660-64-3 | |

| Record name | 4,6-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 3 Nitropyridin 2 Amine

Direct Synthesis Approaches

The most common direct synthesis involves the nitration of a 4,6-dichloropyridin-2-amine precursor.

The direct nitration of 2-amino-4,6-dichloropyridine (B46313) is a widely employed method for the synthesis of 4,6-dichloro-3-nitropyridin-2-amine. echemi.com This electrophilic aromatic substitution reaction is typically carried out using a mixture of strong acids.

The combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classic and effective nitrating system. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. beilstein-journals.orgnih.gov

Several studies have focused on optimizing the conditions for this reaction to maximize the yield and purity of the desired product. Key parameters that are manipulated include the concentration of the acids, the ratio of the acids to the substrate, reaction temperature, and reaction time. echemi.combeilstein-journals.org

For instance, one procedure involves adding 4,6-dichloropyridin-2-amine portionwise to concentrated sulfuric acid at a low temperature (-5 °C), followed by the dropwise addition of nitric acid. echemi.com Another described method involves adding fuming nitric acid to a solution of 2-amino-4,6-dichloropyridine in concentrated sulfuric acid at a controlled temperature of under 5 °C. echemi.com

| Reagents | Conditions | Yield | Reference |

| 2-amino-4,6-dichloropyridine, concentrated H₂SO₄, fuming HNO₃ | Stirred at 5°C for 10 hours, then quenched with ice water and pH adjusted to 7. | 62.1% | echemi.com |

| 4,6-dichloropyridin-2-amine, concentrated H₂SO₄, nitric acid | Stirred at -5°C for 30 min, then addition of nitric acid and stood at 0°C for 4 days. | 47% | echemi.com |

Temperature plays a crucial role in the nitration of aminopyridines. Generally, lower temperatures are favored to control the exothermic nature of the reaction and to minimize the formation of byproducts. beilstein-journals.org In the nitration of 2-amino-4,6-dichloropyridine, maintaining the temperature below 5 °C is a common practice to ensure the selective formation of the 3-nitro isomer. echemi.com

The concentration of the acid mixture also significantly impacts the reaction outcome. Concentrated sulfuric acid is essential for the efficient generation of the nitronium ion. beilstein-journals.orgnih.gov The ratio of nitric acid to the pyridine (B92270) substrate is another critical factor. An excess of nitric acid can lead to over-nitration or oxidative side reactions.

The regioselectivity of the nitration, meaning the position at which the nitro group is introduced, is directed by the existing substituents on the pyridine ring. In 2-amino-4,6-dichloropyridine, the amino group is an activating, ortho-, para-directing group, while the chloro groups are deactivating, ortho-, para-directing groups. The nitration occurs at the C3 position, which is ortho to the activating amino group and meta to the deactivating chloro groups.

An alternative approach to the direct nitration of 4,6-dichloropyridin-2-amine involves a different sequence of halogenation and nitration steps. For example, one could envision starting with a nitropyridine and subsequently introducing the chlorine atoms. A process for preparing 2,4-dichloro-3-nitropyridine (B57353) has been described, which involves the diazotization of 4-chloro-2-amino-3-nitropyridine to form 4-chloro-3-nitropyridin-2-ol, followed by treatment with phosphorous oxychloride. google.com This highlights the possibility of manipulating halogen and nitro group introductions to achieve the desired substitution pattern.

Nitration of 4,6-Dichloropyridin-2-amine Precursors

Indirect Synthetic Routes

Indirect routes offer alternative pathways to this compound by starting from more readily available or differently substituted pyridine derivatives.

The synthesis can commence from a pyridine N-oxide derivative. For instance, the oxidation of 2,6-dichloropyridine (B45657) can yield the corresponding pyridine N-oxide, which can then be nitrated. dntb.gov.ua The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. Subsequent reduction of the nitro group and the N-oxide function, followed by further synthetic modifications, can lead to the target molecule. dntb.gov.ua

Another indirect method could involve starting with 2,6-dichloro-3-nitropyridine (B41883) and introducing the amino group at the 2-position via a nucleophilic aromatic substitution reaction. A procedure for the synthesis of 2-amino-6-chloro-3-nitropyridine (B151482) involves reacting 2,6-dichloro-3-nitropyridine with ammonia (B1221849) in isopropanol. prepchem.com A similar strategy could potentially be adapted for the synthesis of this compound.

Multicomponent Reaction Strategies

While dedicated multicomponent reaction (MCR) strategies specifically targeting the synthesis of this compound are not extensively documented in publicly available scientific literature, the principles of MCRs for the synthesis of highly substituted pyridine rings offer a theoretical framework for its potential one-pot construction. MCRs are powerful tools in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single reaction vessel, which can enhance efficiency and reduce waste.

Hypothetically, an MCR approach to this compound would involve the strategic selection of precursors that could assemble the desired pyridine core with the required substituents. Drawing parallels from established MCRs for other substituted pyridines, a plausible strategy could involve the condensation of a β-dicarbonyl compound, an activated alkene, and an ammonia source.

For instance, a variation of the Hantzsch pyridine synthesis or similar MCRs could be envisioned. researchgate.net These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. To adapt this for the synthesis of this compound, one would need to employ starting materials bearing the necessary chloro and nitro functionalities.

A potential, though speculative, multicomponent approach could involve the reaction of a 1,3-dicarbonyl compound, a nitro-containing component, and an ammonia source, followed by chlorination. However, the reactivity and compatibility of the required highly functionalized and electron-deficient precursors under typical MCR conditions would need to be carefully considered and optimized.

Research into the multicomponent synthesis of related nitropyridine derivatives has been reported. For example, the reaction of 2-nitroacetophenone, urotropine (or paraformaldehyde), a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been shown to produce 4-unsubstituted 5-nitro-6-phenyl-1,4-dihydropyridines. figshare.com Subsequent oxidation of these dihydropyridines yields the corresponding 5-nitropyridines. figshare.com While this demonstrates the feasibility of incorporating a nitro group into a pyridine ring via an MCR, the introduction of two chloro substituents at specific positions and an amino group at C2 would require significant modification of the starting materials and reaction conditions.

Mechanistic Investigations of Reactions Involving 4,6 Dichloro 3 Nitropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic and heteroaromatic systems. In the case of 4,6-dichloro-3-nitropyridin-2-amine, the pyridine (B92270) ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the two chlorine atoms and the nitro group, making it susceptible to attack by nucleophiles.

Regioselectivity Studies at C-2, C-4, and C-6 Positions

The presence of multiple reactive sites on the pyridine ring of this compound (the C-2, C-4, and C-6 positions) raises important questions about the regioselectivity of SNAr reactions. The chlorine atoms at the C-4 and C-6 positions are potential leaving groups.

The nitro group at the C-3 position plays a pivotal role in activating the pyridine ring for nucleophilic attack. Through its strong electron-withdrawing resonance and inductive effects, the nitro group significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the SNAr mechanism. wikipedia.org This stabilization is most effective when the nucleophile attacks the positions ortho (C-2 and C-4) and para (C-6) to the nitro group. The negative charge in the intermediate can be delocalized onto the nitro group, a key factor in lowering the activation energy of the reaction. masterorganicchemistry.com

The relative reactivity of the C-4 and C-6 positions is a subject of detailed investigation. Both positions are activated by the nitro group (ortho and para, respectively).

The final substitution pattern in SNAr reactions is a delicate balance between electronic and steric factors. researchgate.netrsc.org Electronically, both the C-4 and C-6 positions are activated towards nucleophilic attack due to their ortho and para relationship to the strongly electron-withdrawing nitro group. stackexchange.com

However, the steric environment around these positions can influence the regioselectivity. The amino group at the C-2 position and the nitro group at the C-3 position create a more sterically hindered environment around the C-4 position compared to the C-6 position. Consequently, bulky nucleophiles may exhibit a preference for attacking the less sterically encumbered C-6 position. Conversely, smaller nucleophiles might show less regioselectivity or even a preference for the C-4 position, depending on the specific reaction conditions and the electronic nature of the nucleophile.

| Position | Electronic Activation by Nitro Group | Steric Hindrance |

| C-4 | Ortho (activated) | High (due to adjacent amino and nitro groups) |

| C-6 | Para (activated) | Low |

Reaction Kinetics and Thermodynamic Considerations

The kinetics of SNAr reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate directly impacts the reaction rate.

Substrate Scope and Limitations for Diverse Nucleophiles

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a wide range of nucleophiles. These include:

Amines: Primary and secondary amines readily displace one of the chloro substituents. researchgate.net

Thiolates: Sulfur-based nucleophiles are also effective in SNAr reactions with this substrate.

Alkoxides and Phenoxides: Oxygen nucleophiles can be employed, although they may require more forcing conditions.

The limitations of the substrate scope often relate to the basicity and steric bulk of the nucleophile. Very strong bases may lead to side reactions, such as deprotonation of the amino group or elimination reactions. Extremely bulky nucleophiles may exhibit low reactivity or high regioselectivity for the less hindered C-6 position.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional group that can be chemically transformed, most commonly through reduction. The reduction of the nitro group to an amino group provides a pathway to synthesize diaminopyridine derivatives, which are valuable precursors in medicinal chemistry and materials science.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.org Common methods for the reduction of aromatic nitro groups include: organic-chemistry.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). commonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are classical and effective methods for nitro group reduction. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can also effect the reduction.

The chemoselective reduction of the nitro group in the presence of the chloro substituents is a critical aspect. Many standard nitro reduction conditions are compatible with the chloro groups, allowing for the selective formation of 4,6-dichloropyridine-2,3-diamine.

| Reducing Agent | Typical Conditions | Notes |

| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Generally high yielding and clean. |

| Fe, CH₃COOH | Refluxing acetic acid | A classic and cost-effective method. |

| SnCl₂, HCl | Concentrated HCl, often at room temperature | A mild and effective reagent. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Sodium dithionite is another common reducing agent. |

Selective Reduction to the Amine Functionality

The conversion of the nitro group in this compound to a primary amine yields the versatile intermediate, 4,6-dichloropyridine-2,3-diamine. This reduction is a critical step in the synthesis of more complex heterocyclic systems. The choice of reducing agent is crucial to achieve high selectivity and yield, primarily to avoid the undesired reduction of the chloro substituents (hydrodehalogenation).

A variety of methods are available for the reduction of aromatic nitro groups to amines. masterorganicchemistry.com These can be broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and highly efficient catalyst for this transformation. commonorganicchemistry.com However, a significant drawback of Pd/C is its propensity to catalyze the hydrodehalogenation of aryl halides, which would be a competing side reaction for this compound. commonorganicchemistry.com Raney Nickel is an alternative catalyst that is often employed for substrates where the preservation of chloro groups is necessary. commonorganicchemistry.com

Metal-Based Reductions: The use of easily oxidized metals in the presence of acid is a classic and effective method for nitro group reduction. masterorganicchemistry.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) are commonly used. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be performed in organic solvents and is often selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com

The selection of a specific reagent system depends on the desired reaction conditions, scale, and tolerance of other functional groups within the molecule.

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks |

| H₂/Pd-C | Hydrogen pressure, various solvents (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction | Can cause hydrodehalogenation of the C-Cl bonds commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen pressure, various solvents (e.g., Ethanol) | Less prone to causing dehalogenation compared to Pd/C commonorganicchemistry.com | Pyrophoric nature, requires careful handling |

| Fe/HCl or Fe/NH₄Cl | Aqueous acid or salt solution | Cost-effective, reliable | Requires acidic conditions, workup can be tedious |

| SnCl₂·2H₂O | Solvents like Ethanol or Ethyl Acetate (B1210297) | Mild conditions, good selectivity for nitro groups commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced as waste |

| Zn/AcOH | Acetic Acid | Mild method for reducing nitro groups commonorganicchemistry.com | Requires acidic conditions |

Formation of Intermediate Reduction Products

The reduction of a nitro group to an amine is a six-electron process that proceeds through several well-defined intermediates. nih.gov This stepwise reduction is a general pathway for nitroaromatic compounds. nih.gov While these intermediates are typically transient and not isolated during the synthesis of the final amine, their formation is mechanistically significant.

The accepted pathway for the reduction involves the following key species:

Nitroso Intermediate : The initial two-electron reduction of the nitro group (-NO₂) leads to the formation of a nitroso group (-NO). In the context of the target molecule, this would be 4,6-dichloro-3-nitrosopyridin-2-amine. The reduction of the nitroso group is generally much faster than the initial reduction of the nitro group, making this intermediate difficult to detect or isolate under typical reaction conditions. nih.gov

Hydroxylamine Intermediate : A further two-electron reduction of the nitroso group yields the corresponding N-hydroxylamine derivative (-NHOH). nih.gov For the specific substrate, this intermediate is 4,6-dichloro-3-(hydroxyamino)pyridin-2-amine. Arylhydroxylamines are key intermediates and, in some biological or electrochemical reductions, can be the major product. nih.govnih.gov

Amine Product : The final two-electron reduction of the hydroxylamine furnishes the primary amine (-NH₂), yielding 4,6-dichloropyridine-2,3-diamine.

This sequence can occur via a direct two-electron (hydride transfer equivalent) mechanism or through a single-electron transfer (SET) radical pathway, which involves intermediates like the nitroanion radical. nih.gov The specific mechanism can be influenced by the choice of reducing agent and reaction conditions. researchgate.net

Reactions at the Amine Functionality

The amino group at the C-2 position of this compound and, more significantly, the ortho-diamine system present in its reduced form, 4,6-dichloropyridine-2,3-diamine, are key sites for further molecular elaboration through acylation, alkylation, and cyclization reactions.

Acylation and Alkylation Reactions

The amino groups of this compound and its diamino derivative can act as nucleophiles, reacting with various electrophiles in acylation and alkylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide. Standard acylating agents are effective for this transformation. The nucleophilicity of the 2-amino group in the starting material is reduced by the adjacent electron-withdrawing nitro group. After reduction to 4,6-dichloropyridine-2,3-diamine, both amino groups are available for acylation, with the 3-amino group generally being more nucleophilic due to being less influenced by the pyridine nitrogen. Selective acylation can often be achieved by controlling the stoichiometry of the acylating agent.

Alkylation: This involves the formation of a new carbon-nitrogen bond. While direct alkylation with alkyl halides can be challenging and may lead to over-alkylation, more controlled methods like reductive amination or transition-metal-catalyzed N-arylation are common. For instance, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is a powerful method for forming aryl-amine bonds, and similar principles could be applied to the chloro-positions of the pyridine ring, although this involves substitution at carbon rather than direct alkylation of the amine. nih.gov

| Reaction Type | Typical Reagents | Product Functional Group |

| Acylation | Acyl Halides (e.g., Acetyl chloride), Anhydrides (e.g., Acetic anhydride) | Amide |

| Sulfonylation | Sulfonyl Halides (e.g., Tosyl chloride, Mesyl chloride) | Sulfonamide |

| Alkylation | Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amine |

| N-Arylation | Aryl Halides with Pd-catalyst | Di- or Tri-arylamine |

| Reductive Amination | Aldehydes or Ketones with a reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

Cyclization Reactions Leading to Fused Heterocycles

The ortho-diamine arrangement in 4,6-dichloropyridine-2,3-diamine is a classic structural motif for the synthesis of fused five-membered heterocyclic rings. These cyclization reactions typically involve condensation with a reagent that provides a one- or two-atom linker to bridge the two amino groups. The resulting fused pyridines, such as imidazopyridines and triazolopyridines, are important scaffolds in medicinal chemistry. nih.govnih.gov

The reaction of 4,6-dichloropyridine-2,3-diamine with various C1 or N1 synthons can lead to a range of fused systems:

Imidazo[4,5-b]pyridines: Reaction with carboxylic acids (like formic acid), aldehydes, or their derivatives closes the ring to form a fused imidazole. Using formic acid, for example, would yield 5,7-dichloro-1H-imidazo[4,5-b]pyridine.

Triazolo[4,5-b]pyridines: Treatment of the diamine with nitrous acid (HONO), generated in situ from sodium nitrite and an acid, leads to diazotization of one amino group followed by intramolecular cyclization to form a fused triazole ring, resulting in 5,7-dichloro-1H- nih.govmdpi.comresearchgate.nettriazolo[4,5-b]pyridine.

Other Heterocycles: Reaction with other dielectrophiles can lead to different fused systems. For example, carbon disulfide (CS₂) can be used to form a fused thione, which can serve as a precursor for other derivatives. researchgate.net

| Reagent | Resulting Fused Ring System |

| Formic Acid (HCOOH) or Triethyl orthoformate | Imidazole |

| Other Carboxylic Acids (RCOOH) | 2-Substituted Imidazole |

| Aldehydes (RCHO) | Dihydroimidazole (followed by oxidation) |

| Nitrous Acid (NaNO₂/HCl) | 1,2,3-Triazole |

| Carbon Disulfide (CS₂) | Imidazole-2-thione |

| Cyanogen Bromide (BrCN) | 2-Aminoimidazole |

These cyclization reactions provide a powerful and efficient route to expand the molecular complexity of the initial pyridine scaffold, leading to compounds with diverse chemical and potentially biological properties.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. By observing the behavior of atomic nuclei in a magnetic field, precise information about the chemical environment of each atom can be obtained.

The proton NMR (¹H NMR) spectrum of 4,6-dichloro-3-nitropyridin-2-amine is relatively simple, consistent with its structure. The molecule contains two distinct proton environments: the hydrogen atom on the pyridine (B92270) ring and the two equivalent hydrogens of the primary amine group.

Published data indicates the following spectral features when recorded in deuterated chloroform (CDCl₃) echemi.com:

A singlet appearing around δ 6.84-6.85 ppm , which is attributed to the single proton at the C-5 position of the pyridine ring. Its singlet nature is due to the absence of adjacent protons for spin-spin coupling.

A broad singlet observed further upfield, around δ 6.25-6.28 ppm , which corresponds to the two protons of the amino (-NH₂) group at the C-2 position. The broadness of this peak is characteristic of amine protons, which can undergo chemical exchange and are subject to quadrupolar broadening from the adjacent nitrogen atom.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | Singlet (s) | 1H | H-5 (ring proton) |

| ~6.28 | Broad Singlet (br s) | 2H | -NH₂ (amine protons) |

While specific experimental ¹³C NMR data for this compound is not widely published, the expected spectrum can be predicted based on the molecular structure. The compound has five non-equivalent carbon atoms, and therefore, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts are influenced by the electronic effects of the substituents (amino, nitro, and chloro groups).

Carbons directly bonded to electronegative atoms like chlorine (C-4, C-6) and nitrogen (C-2) will be deshielded and appear at a lower field (higher ppm value).

The carbon bearing the nitro group (C-3) is also expected to be significantly downfield due to the strong electron-withdrawing nature of this group.

The sole carbon atom bonded only to hydrogen and other carbons (C-5) would likely appear at the most upfield position among the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Reasoning |

|---|---|---|

| C-2 | 150 - 160 | Attached to two nitrogen atoms (-NH₂ and ring N). |

| C-3 | 120 - 135 | Attached to electron-withdrawing -NO₂ group. |

| C-4 | 145 - 155 | Attached to electronegative Cl and adjacent to -NO₂ group. |

| C-5 | 110 - 120 | The only CH in the ring, likely the most upfield signal. |

| C-6 | 140 - 150 | Attached to electronegative Cl. |

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would be of limited use as the H-5 proton is isolated and has no neighboring protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~6.85 ppm with the ¹³C signal of C-5, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is highly valuable for piecing together the molecular skeleton. For this molecule, the H-5 proton (~6.85 ppm) would show correlations to C-3, C-4, and C-6. The amine protons (~6.28 ppm) would be expected to show correlations to C-2 and C-3. These correlations would definitively confirm the substitution pattern of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the amine protons and the H-5 proton, confirming their proximity on the same side of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key functional groups in this compound are the primary amine (-NH₂), the nitro group (-NO₂), the aromatic pyridine ring, and the carbon-chlorine (C-Cl) bonds.

Table 3: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1570 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1370 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) |

| 1600 - 1450 | C=C and C=N Ring Stretch | Aromatic Pyridine Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide (C-Cl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The nominal molecular weight of this compound is 208 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

M (containing two ³⁵Cl atoms)

M+2 (containing one ³⁵Cl and one ³⁷Cl)

M+4 (containing two ³⁷Cl atoms)

The relative intensities of these peaks would be approximately 9:6:1.

Fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Plausible fragmentation pathways include:

Loss of a chlorine radical (-Cl )

Loss of the nitro group (-NO₂ )

Loss of nitrous acid (-HNO₂ )

Subsequent loss of hydrogen cyanide (-HCN ) from the pyridine ring structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the this compound molecule.

Furthermore, it would reveal the packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and the nitro group or a nitrogen atom of a neighboring molecule) and van der Waals forces. As of this writing, a public crystal structure for this specific compound has not been reported in major crystallographic databases. If a study were conducted, it would provide unequivocal proof of the compound's structure and connectivity.

Crystal Packing and Intermolecular Interactions

A definitive experimental crystal structure for this compound has not been publicly reported in crystallographic databases. Therefore, a detailed analysis of its specific crystal packing and the full spectrum of its intermolecular interactions remains an area for future research.

However, analysis of structurally related compounds, such as other substituted nitropyridines, can offer valuable insights into the types of interactions that are likely to govern the solid-state assembly of this compound. For instance, the crystal structure of 4-Methyl-3-nitropyridin-2-amine reveals the formation of inversion dimers through N—H⋯N hydrogen bonds. nih.gov This suggests that the amino group and the pyridine nitrogen of this compound could participate in similar intermolecular hydrogen bonding.

Furthermore, π–π stacking interactions are a common feature in the crystal packing of aromatic compounds. In the case of 4-Methyl-3-nitropyridin-2-amine, the packing is stabilized by aromatic π–π stacking with a centroid–centroid distance of 3.5666 (15) Å. nih.gov It is plausible that the pyridine ring of this compound would also engage in such interactions. The presence of electron-withdrawing chloro and nitro substituents and the electron-donating amino group on the pyridine ring would influence the electronic distribution and could modulate the geometry and strength of these π–π stacking interactions.

Short contacts involving the nitro group and halogen atoms are also observed in related structures. For example, in the crystal structure of 2,6-Dichloro-3-nitropyridine (B41883), short Cl⋯O and Cl⋯Cl contacts are present. researchgate.net These types of interactions could also play a role in the crystal lattice of this compound.

Conformational Analysis

The conformation of this compound is largely influenced by the electronic and steric interplay between its substituents. A key feature in the conformation of 2-amino-3-nitropyridine derivatives is the presence of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. nih.govnih.gov This N—H⋯O interaction leads to a more planar arrangement of the molecule. In a related compound, 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, an intramolecular N—H⋯O hydrogen bond stabilizes an almost coplanar arrangement of the substituted pyridine ring. nih.gov

The nitro group's orientation relative to the pyridine ring is another important conformational aspect. Due to steric hindrance from the adjacent amino and chloro groups, the nitro group in this compound is likely to be twisted out of the plane of the pyridine ring to some extent. In 4-Methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5 (3)°. nih.gov The degree of this torsion in this compound would be a balance between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion. The electron-withdrawing nature of the nitro group has a significant inductive effect, which can influence the reactivity of the molecule. stackexchange.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 4,6-dichloro-3-nitropyridin-2-amine, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is scarce, we can refer to general computed properties available from databases such as PubChem for the isomeric structure 2,6-dichloro-3-nitropyridin-4-amine (B19427) (CAS 2897-43-0), which is likely to share similar electronic characteristics.

Table 1: General Computed Properties for 2,6-Dichloro-3-nitropyridin-4-amine

| Property | Value | Source |

| Molecular Formula | C5H3Cl2N3O2 | PubChem |

| Molecular Weight | 208.00 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem ambeed.com |

These properties provide a basic profile of the molecule, suggesting a moderate level of lipophilicity (XLogP3) and the potential for hydrogen bonding.

HOMO-LUMO Energy Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the electron-donating amino group would be expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group and the electronegative chlorine atoms would lower the energy of the LUMO. This distribution suggests the potential for intramolecular charge transfer from the amino group to the nitro- and chloro-substituted parts of the pyridine (B92270) ring. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Conceptual HOMO-LUMO Characteristics

| Orbital | Expected Contributing Groups | Implication |

| HOMO | Amino group, Pyridine ring | Electron-donating capacity |

| LUMO | Nitro group, Chloro-substituted pyridine ring | Electron-accepting capacity |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and electronic transition energy |

Without specific published data, the exact energy values for the HOMO, LUMO, and the energy gap remain speculative. However, studies on similar nitropyridine derivatives often report HOMO-LUMO gaps calculated using DFT, which are instrumental in predicting their reactivity patterns. researchgate.net

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The docking process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. Key interactions that contribute to binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Given the functional groups present in this compound, it could potentially form hydrogen bonds via its amino group (as a donor) and the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group (as acceptors). The dichlorinated pyridine ring could also engage in halogen bonding or other hydrophobic interactions.

Table 3: Potential Intermolecular Interactions in Molecular Docking

| Functional Group | Potential Interaction Type |

| Amino Group (-NH2) | Hydrogen Bond Donor |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor |

| Nitro Group (-NO2) | Hydrogen Bond Acceptor, Electrostatic Interactions |

| Chloro Groups (-Cl) | Halogen Bonding, Hydrophobic Interactions |

While no molecular docking studies specifically featuring this compound are publicly documented, research on analogous heterocyclic compounds frequently employs this method to explore potential biological activities. nih.govscispace.com

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. For this compound, this could involve modeling its behavior in various reactions, such as nucleophilic aromatic substitution.

The presence of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing nitro group, suggests that this compound could be a substrate for nucleophilic substitution reactions. Theoretical calculations could help predict which of the two chlorine atoms is more susceptible to substitution by a given nucleophile. This is achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored.

Discussions on the regioselectivity of similar reactions, such as in 2,6-dichloro-3-nitropyridine (B41883), suggest that the position ortho to the nitro group (the 2-position) can be more susceptible to nucleophilic attack due to the strong inductive electron-withdrawing effect of the nitro group, despite potential steric hindrance. stackexchange.com

Applications of 4,6 Dichloro 3 Nitropyridin 2 Amine in Advanced Organic Synthesis

A Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The strategic placement of reactive sites on the 4,6-dichloro-3-nitropyridin-2-amine scaffold has been extensively exploited in medicinal chemistry to construct molecules with significant biological activity.

Synthesis of Kinase Inhibitors

The pyridine (B92270) core of this compound is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling and growth. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.

JAK2 Inhibitors: Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in signaling pathways that regulate hematopoiesis. Mutations in the JAK2 gene are associated with myeloproliferative neoplasms. This compound can be used as a starting material for the synthesis of selective JAK2 inhibitors. These inhibitors typically bind to the ATP-binding site of the JAK2 kinase domain, preventing the transfer of phosphate groups and thereby inhibiting downstream signaling.

GSK3 Inhibitors: Glycogen (B147801) synthase kinase 3 (GSK3) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is linked to neurodegenerative diseases, mood disorders, and cancer. Researchers have developed potent and selective GSK3 inhibitors based on various heterocyclic scaffolds, and the aminopyridine moiety present in this compound is a key structural element in some of these inhibitors.

p70S6Kβ Inhibitors: The ribosomal protein S6 kinase beta (p70S6Kβ or S6K2) is another serine/threonine kinase that plays a role in cell growth and proliferation. A derivative of this compound, specifically N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has shown inhibitory activity against p70S6Kβ with an IC50 value of 444 nM. This finding suggests that this compound could serve as a starting point for the development of more selective p70S6Kβ inhibitors.

DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy. The chemical scaffold of this compound can be incorporated into the design of potent and selective DNA-PK inhibitors.

MALT1 Inhibitors: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that is a critical component of the C

Derivatization to Novel Heterocyclic Systems

Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines, being structural analogs of purines, are a significant class of compounds in medicinal and agrochemical research. The synthesis of the imidazo[4,5-b]pyridine scaffold generally involves the cyclization of a pyridine-2,3-diamine intermediate.

This compound is an ideal precursor for this synthesis. The critical step is the reduction of the nitro group at the C3 position to an amino group, which transforms the starting material into 4,6-dichloropyridine-2,3-diamine. This diamine intermediate is often unstable and is typically used in situ for the subsequent cyclization step. nih.gov The cyclization can be achieved with various reagents, such as aldehydes or carboxylic acids, to yield a diverse range of substituted imidazo[4,5-b]pyridines. nih.govacs.org For instance, reaction with an aldehyde followed by an oxidative cyclization is a common strategy. nih.gov

| Step | Reactant | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1. Reduction | This compound | Reducing agents (e.g., SnCl2/HCl, Fe/AcOH, H2/Pd) | 4,6-Dichloropyridine-2,3-diamine | Conversion of nitro group to amino group |

| 2. Cyclization | 4,6-Dichloropyridine-2,3-diamine | Aldehydes (R-CHO), Carboxylic Acids (R-COOH), or their derivatives | Substituted 5,7-dichloro-imidazo[4,5-b]pyridine | Formation of the fused imidazole ring |

Conversely, the synthesis of the isomeric Imidazo[4,5-c]pyridine system requires a pyridine-3,4-diamine precursor. nih.gov Therefore, this compound is not a direct precursor for the Imidazo[4,5-c]pyridine ring system through this pathway.

Isothiazolo[4,3-b]pyridine Systems

Isothiazolo[4,3-b]pyridines are another class of heterocyclic compounds with recognized biological activity, including potential kinase inhibition. nih.gov Research into the synthesis of these systems has been documented, although it often utilizes isomers of the title compound. For example, a synthetic strategy to prepare 3,7-disubstituted isothiazolo[4,3-b]pyridines was successfully established starting from 2,4-dichloro-3-nitropyridine (B57353). nih.govresearchgate.net This pathway involves key steps such as selective C-4 arylation via Suzuki-Miyaura coupling, followed by palladium-catalyzed aminocarbonylation, reduction of the nitro group, and subsequent cyclization to form the isothiazole ring. nih.govresearchgate.net

While a direct synthetic route starting from this compound is not prominently featured in the available literature, the established methodologies for its isomers suggest potential pathways that could be adapted for this specific precursor.

Diazaphenothiazine Derivatives

Diazaphenothiazines are tricyclic heterocyclic compounds containing a pyridine and thiazine ring system, which are investigated for various pharmacological activities. nih.gov The synthesis of these complex structures often involves intramolecular cyclization reactions. For instance, a reported synthesis of a 3-methyl-1,6-diazaphenothiazine derivative was initiated from 2-chloro-3-nitro-5-methylpyridine. nih.gov The key steps in this synthesis involved a Smiles rearrangement followed by a thiazine ring closure via intramolecular nucleophilic substitution of the nitro group. nih.gov

A direct, documented synthetic pathway for producing diazaphenothiazine derivatives starting specifically from this compound could not be identified in the surveyed scientific literature.

Role in Agrochemical Research (Herbicides and Pesticides)

The utility of this compound extends into the field of agrochemicals, where it serves as a valuable intermediate for developing new herbicides and pesticides. chemimpex.com The combination of functional groups on the pyridine ring allows for diverse chemical modifications to create molecules that can inhibit specific enzymatic pathways in weeds or pests. chemimpex.com

Many commercial herbicides are based on the pyridine core. google.com Furthermore, derivatives synthesized from nitropyridine precursors, such as the imidazo[4,5-b]pyridines, have demonstrated promising fungicidal activity. researchgate.net A study on novel imidazo[4,5-b]pyridine derivatives showed that some compounds exhibited good fungicidal effects against Puccinia polysora, with activity comparable to the commercial fungicide tebuconazole. researchgate.net Given that this compound is a direct precursor to the 4,6-dichloro-substituted imidazo[4,5-b]pyridine core, it represents a key starting material in the research and development of new crop protection agents.

Application in Material Science (e.g., Dyes and Pigments)

In material science, this compound and its isomers are employed as intermediates in the synthesis of dyes and pigments. chemimpex.com The color of organic compounds arises from their ability to absorb light in the visible spectrum, a property conferred by a conjugated system of alternating double and single bonds containing chromophores (color-bearing groups) and auxochromes (color-enhancing groups). nih.gov

The molecular structure of this compound contains the necessary features to serve as a scaffold for dye synthesis. The nitro group (-NO2) acts as a powerful electron-withdrawing group and is a common component of chromophores, while the amino group (-NH2) is a strong electron-donating group and a classic auxochrome. nih.gov This "push-pull" electronic system within the molecule is highly effective for creating color. The two chlorine atoms provide reactive sites for further chemical reactions, allowing for the attachment of other molecular groups to fine-tune the color, solubility, and binding affinity of the final dye product to fabrics, making them vibrant and resistant to fading. chemimpex.com

| Field | Application | Key Structural Features | Resulting Products |

|---|---|---|---|

| Organic Synthesis | Precursor for fused heterocycles | Adjacent amino (C2) and nitro (C3) groups | Imidazo[4,5-b]pyridine derivatives |

| Agrochemicals | Intermediate for active ingredients | Reactive chloro groups, pyridine core | Potential herbicides, pesticides, and fungicides |

| Material Science | Scaffold for colorants | Amino (auxochrome) and nitro (chromophore) groups | Dyes and pigments |

Future Research Directions and Unexplored Potential

Catalytic Transformations and Green Chemistry Approaches

Future research into the catalytic transformations of 4,6-dichloro-3-nitropyridin-2-amine is poised to unlock more efficient and environmentally benign synthetic routes to a wide array of valuable derivatives. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous chemical syntheses, provide a guiding framework for this exploration.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area of opportunity. thermofishersci.inlibretexts.org While conventional wisdom suggests that halides adjacent to the ring nitrogen in N-heteroarenes are more reactive, recent studies have demonstrated that ligand-controlled palladium catalysis can achieve unconventional site-selectivity. nsf.gov For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has enabled the selective functionalization at the C4 position of 2,4-dichloropyridines. nsf.gov This suggests that similar strategies could be developed for the selective C4 or C6 functionalization of this compound, allowing for the controlled introduction of a wide range of substituents. Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming carbon-nitrogen bonds, which could be employed to further diversify the molecular structure. youtube.com

Visible-light photocatalysis offers another promising avenue for the green functionalization of this pyridine (B92270) derivative. nih.govacs.orgrsc.org This transition-metal-free approach allows for the generation of reactive radical species under mild conditions, which can then engage in site-selective additions to the pyridine core. acs.org Research into the use of organic photocatalysts could lead to novel methods for introducing functionalities like phosphinoyl and carbamoyl (B1232498) groups, which are important in medicinal chemistry. nih.govacs.org

Furthermore, chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, could be explored for the asymmetric dearomatization of activated pyridines derived from this compound. whiterose.ac.uk Such approaches could provide access to stereo-enriched piperidine (B6355638) scaffolds, which are prevalent in many medicinally important compounds. whiterose.ac.uk

Table 1: Potential Green Catalytic Approaches for this compound

| Catalytic Approach | Potential Transformation | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Selective C-C and C-N bond formation at C4 or C6 positions. | High efficiency, broad substrate scope, and potential for ligand-controlled regioselectivity. thermofishersci.inlibretexts.orgnsf.gov |

| Visible-Light Photocatalysis | Site-selective introduction of various functional groups (e.g., alkyl, acyl, phosphinoyl). | Mild, transition-metal-free conditions, and environmentally friendly. nih.govacs.orgrsc.org |

| Chemo-enzymatic Synthesis | Asymmetric dearomatization to produce chiral piperidine derivatives. | High stereoselectivity and access to valuable chiral building blocks. whiterose.ac.uk |

Exploration of New Biological Targets and Pharmacological Activities

The structural motifs present in this compound are suggestive of a broad range of potential pharmacological activities. Nitropyridine derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial targets in oncology and immunology. nih.gov For example, derivatives of 2,6-dichloro-3-nitropyridine (B41883) have been synthesized and shown to inhibit glycogen (B147801) synthase kinase-3 (GSK3) and the p70S6Kβ kinase. nih.gov This precedent strongly suggests that libraries based on the this compound scaffold could yield potent and selective inhibitors of other kinases implicated in human diseases.

The compound also holds potential in the fight against infectious diseases. A related compound, 4-amino-2,6-dichloro-3-nitropyridine, is utilized in the development of therapeutic agents for infectious diseases. chemimpex.com This opens the door for screening this compound and its derivatives against a panel of bacterial, fungal, and parasitic pathogens. The presence of the nitro group is particularly noteworthy, as nitroaromatic compounds are known to possess antimicrobial properties. researchgate.net For instance, nitropyridine-containing hybrid molecules have demonstrated potent antimalarial activity. nih.gov

Beyond infectious diseases and oncology, the field of neuropharmacology presents another exciting frontier. Radiolabeled nitropyridines have been explored for neuroimaging applications, such as positron-emission tomography (PET) tracers for detecting demyelinated lesions in the brain. nih.gov The development of radiolabeled derivatives of this compound could lead to new diagnostic tools for neurological disorders.

Table 2: Potential Biological Targets and Pharmacological Applications

| Target Class/Application Area | Rationale/Supporting Evidence | Potential Therapeutic Indication |

| Protein Kinases | Nitropyridine derivatives are known inhibitors of kinases like GSK3 and JAK2. nih.gov | Cancer, autoimmune disorders, inflammatory diseases. |

| Infectious Disease Pathogens | Related dichloronitropyridines show promise as anti-infective agents. chemimpex.com Nitroaromatics often have antimicrobial activity. researchgate.net | Bacterial, fungal, and parasitic infections. |

| Neuroimaging Agents | Radiolabeled nitropyridines have been developed as PET tracers for brain imaging. nih.gov | Diagnosis of neurological disorders like multiple sclerosis. |

Integration into Supramolecular Chemistry and Materials Science

The unique electronic and structural features of this compound make it an intriguing building block for the construction of advanced materials and supramolecular assemblies. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.org This opens up the possibility of using this compound as a ligand in the self-assembly of complex supramolecular structures, such as coordination cages. acs.orgnih.gov These cages can encapsulate guest molecules and even catalyze chemical reactions within their confined cavities. acs.org The electronic properties imparted by the nitro and chloro substituents could modulate the guest-binding and catalytic properties of such cages.

In the realm of materials science, pyridine-containing compounds have found applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). acrospharmatech.comresearchgate.netdntb.gov.uaresearchgate.net The electron-deficient nature of the this compound ring system could be exploited in the design of new electron-transporting or emissive materials for OLEDs. By strategically modifying the scaffold through the catalytic methods mentioned earlier, it may be possible to tune the photophysical properties, such as the emission color and quantum yield, to meet the demands of next-generation displays and lighting. researchgate.net

The ability of the amino and nitro groups to participate in hydrogen bonding, coupled with the potential for π-π stacking interactions of the pyridine ring, also suggests that this compound could be a valuable tecton for crystal engineering and the design of functional organic solids.

Table 3: Potential Applications in Supramolecular Chemistry and Materials Science

| Application Area | Potential Role of this compound | Desired Properties and Research Focus |

| Supramolecular Cages | As a functional ligand for metal-coordination driven self-assembly. acs.orgnih.gov | Tuning cavity size, guest selectivity, and catalytic activity. |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for electron-transporting or emissive materials. acrospharmatech.comresearchgate.net | High electron mobility, tunable emission spectra, and high quantum efficiency. |

| Functional Organic Materials | As a tecton for crystal engineering via hydrogen bonding and π-π stacking. | Design of materials with specific optical, electronic, or porous properties. |

High-Throughput Screening and Combinatorial Chemistry Applications

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new bioactive molecules and materials. thermofisher.comnih.govnih.govorientjchem.org The di-chloro substitution pattern of this compound makes it an ideal scaffold for the construction of large and diverse chemical libraries. The two chlorine atoms can be sequentially and selectively replaced with different nucleophiles, allowing for the creation of a vast number of unique compounds from a single starting material.

A particularly promising approach is the use of this scaffold in the synthesis of DNA-encoded libraries (DELs). nih.govnih.govcapes.gov.br DEL technology allows for the creation and screening of libraries containing millions or even billions of compounds. nih.gov Dichloropyrimidine scaffolds have already been successfully employed in the generation of diverse DELs, demonstrating the feasibility of this strategy. nih.gov By attaching a unique DNA barcode to each derivative of this compound, it becomes possible to screen these massive libraries against a wide range of biological targets simultaneously, dramatically accelerating the hit identification process in drug discovery. youtube.com

The resulting libraries could be screened for a multitude of biological activities, including those mentioned in section 7.2, as well as for novel catalytic or material properties. The data generated from such large-scale screening campaigns would not only identify new lead compounds but also provide valuable structure-activity relationship (SAR) information to guide further optimization.

Table 4: High-Throughput and Combinatorial Approaches

| Approach | Application of this compound | Key Advantages |

| Combinatorial Library Synthesis | As a versatile scaffold for the parallel synthesis of large compound libraries. | Rapid generation of chemical diversity for screening. |

| DNA-Encoded Library (DEL) Technology | As a core structure for the construction of massive DELs. nih.govnih.gov | Screening of billions of compounds simultaneously, accelerating hit discovery. |

| High-Throughput Screening (HTS) | Screening of the generated libraries against diverse biological and functional targets. thermofisher.comnih.gov | Identification of novel bioactive compounds, catalysts, or materials. |

Q & A

Q. How can I optimize the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine while minimizing byproduct formation?

Methodological Answer: Use a fractional factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reagents. For example, a 2³ factorial design can identify interactions between these factors. Prioritize controlling reaction temperature (e.g., 60–80°C) to reduce nitration side reactions and use polar aprotic solvents (e.g., DMF) to enhance regioselectivity .

| Variable | Range Tested | Impact on Yield | Byproduct Formation |

|---|---|---|---|

| Temp (°C) | 60–100 | Highest at 80°C | Increases >80°C |

| Solvent | DMF vs. THF | DMF: +15% yield | THF: +20% byproducts |

| Stoichiometry | 1:1.2–1:1.5 | 1:1.3 optimal | Excess Cl⁻ increases dichloro impurities |

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer: Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (ethanol/water). Monitor purity via HPLC using a C18 column and UV detection at 254 nm. Recrystallization reduces nitro-group degradation observed in prolonged chromatography .

Q. How do I validate the structural identity of synthesized this compound?

Methodological Answer: Use multi-spectral analysis:

- ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT calculations).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and amine (3350–3310 cm⁻¹) stretches.

- HRMS : Match exact mass (<2 ppm error) to theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

Methodological Answer: Perform density functional theory (DFT) calculations to map electron density and reactive sites. The nitro group at position 3 deactivates the pyridine ring, directing chlorination to positions 4 and 6 due to lower activation energy at these sites. Validate with kinetic isotope effects (KIEs) and intermediate trapping experiments .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer: Implement process analytical technology (PAT):

- In-line NIR : Monitor reaction progress in real-time.

- Design of Experiments (DoE) : Optimize mixing speed and cooling rates. Statistical process control (SPC) charts reduce variability by ±5% .

Data Contradictions and Resolution

Q. Conflicting reports on solubility: How to reconcile discrepancies between theoretical and experimental data?

Methodological Answer: Re-evaluate solvent parameters using Hansen solubility parameters (HSPs). For example, experimental solubility in DMSO may conflict with predictions due to hydrogen bonding. Use molecular dynamics simulations to model solute-solvent interactions and refine HSP values .

Q. Why do some studies report unexpected byproducts in nitration steps?

Methodological Answer: Trace metal impurities (e.g., Fe³⁺) in reagents can catalyze over-nitration. Pre-treat reagents with chelating resins (e.g., EDTA-functionalized silica) and validate via ICP-MS .

Experimental Design and Validation

Q. How to design a stability-indicating assay for this compound?

Methodological Answer: Develop a forced degradation protocol:

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Apply frontier molecular orbital (FMO) theory using Gaussian 16. Calculate HOMO/LUMO energies to predict sites for nucleophilic attack (e.g., C-4 chloro group vs. C-6). Validate with experimental kinetics (Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。